molecular formula C18H13FN2O2 B10850818 N'-(2-fluorobenzoyl)-2-naphthohydrazide

N'-(2-fluorobenzoyl)-2-naphthohydrazide

Cat. No.: B10850818
M. Wt: 308.3 g/mol
InChI Key: BHGKYYRQGUSTGE-UHFFFAOYSA-N
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Description

N’-(2-fluorobenzoyl)-2-naphthohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a fluorobenzoyl group attached to a naphthohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-fluorobenzoyl)-2-naphthohydrazide typically involves the reaction of 2-fluorobenzoyl chloride with 2-naphthohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain N’-(2-fluorobenzoyl)-2-naphthohydrazide in high yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of automated systems can also help in scaling up the production while maintaining the quality of the product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-fluorobenzoyl)-2-naphthohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

N’-(2-fluorobenzoyl)-2-naphthohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-fluorobenzoyl)-2-naphthohydrazide involves its interaction with specific molecular targets. In biological systems, it can act as a chelating agent, binding to metal ions and forming stable complexes. This property makes it useful in applications such as metal ion detection and removal. The compound’s ability to form hydrogen bonds and π-π interactions also contributes to its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-fluorobenzoyl)-2-naphthohydrazide is unique due to its specific combination of a fluorobenzoyl group and a naphthohydrazide moiety, which imparts distinct chemical and physical properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N'-(2-fluorobenzoyl)-2-naphthohydrazide?

The synthesis typically involves condensation reactions between 2-naphthoic hydrazide and 2-fluorobenzoyl chloride. Key steps include:

  • Using dichloromethane as a solvent to enhance reactivity and control side reactions.
  • Maintaining reflux conditions (e.g., in ethanol or DMSO) to ensure complete acylation .
  • Purification via recrystallization in methanol or ethanol to isolate the product with high purity . Methodological optimization should prioritize temperature control (80–100°C) and stoichiometric ratios (1:1.2 hydrazide:acyl chloride) to maximize yield .

Q. How can structural characterization of this compound be performed?

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the 2-fluorobenzoyl and naphthyl moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the hydrazide NH (δ 10–11 ppm) .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination. This method resolves conformational details, such as planarity between the hydrazide and aryl groups .
  • Mass spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]+^+: ~323.3 g/mol) .

Q. What is the aqueous solubility of this compound, and how does pH affect it?

Experimental data for structurally similar hydrazides indicate aqueous solubility of ~2 µg/mL at pH 7.4 (measured via buffer assays). Solubility decreases under acidic conditions due to protonation of the hydrazide group, while basic pH may enhance solubility via deprotonation . For in vitro studies, DMSO is recommended as a co-solvent (≤1% v/v) to maintain bioavailability .

Q. What biological activities are associated with this compound derivatives?

While direct data on this compound is limited, analogous naphthohydrazides exhibit:

  • Anti-inflammatory activity : Inhibition of TNF-α and NF-κB pathways in cell-based assays .
  • Antimicrobial properties : Efficacy against Gram-positive bacteria (MIC: 4–8 µg/mL) due to hydrophobic interactions with cell membranes .
  • Anticancer potential : Apoptosis induction in leukemia cell lines (IC50_{50}: ~10 µM) via ROS generation .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

  • Molecular docking : Use AutoDock Vina to predict binding affinity for targets like COX-2 or TNF-α. Substituents at the 2-fluorophenyl group (e.g., electron-withdrawing Cl or NO2_2) can improve binding scores .
  • QSAR modeling : Correlate logP values with cytotoxicity to optimize hydrophobicity for blood-brain barrier penetration .

Q. What crystallographic insights exist for naphthohydrazide derivatives, and how do they inform conformational analysis?

Single-crystal studies of similar compounds (e.g., 3-hydroxy-N'-benzylidene-2-naphthohydrazides) reveal:

  • Planar hydrazone linkages (C=N–N–C=O), favoring π-π stacking with aromatic targets .
  • Intramolecular hydrogen bonds between the hydrazide NH and adjacent carbonyl groups, stabilizing the bioactive conformation . Refinement with SHELXL (using high-resolution data) is critical for resolving disorder in fluorinated substituents .

Q. How do reaction conditions influence the regioselectivity of this compound derivatization?

  • Electrophilic substitution : Nitration at the naphthyl ring’s α-position occurs under HNO3_3/H2_2SO4_4 at 0–5°C, while bromination (Br2_2/FeBr3_3) favors β-substitution .
  • Nucleophilic acyl substitution : Amines (e.g., piperazine) react preferentially with the carbonyl group under basic conditions (K2_2CO3_3/DMF, 60°C) .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • HPLC-MS/MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) with MRM transitions for quantification (LOQ: 0.1 ng/mL) .
  • Potentiometric sensors : Hydrazide-functionalized ion-selective electrodes can detect sub-micromolar concentrations in serum, leveraging the compound’s chelation properties .

Q. How can structure-activity relationship (SAR) studies improve the pharmacokinetic profile of this compound?

  • Metabolic stability : Introduce methyl groups at the naphthyl ring’s β-position to reduce CYP450-mediated oxidation .
  • Bioavailability : PEGylation of the hydrazide group enhances water solubility while retaining target affinity .

Q. What contradictions exist in reported data for similar hydrazides, and how should they be resolved?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) may arise from assay conditions (e.g., serum concentration in cell culture). Standardized protocols (e.g., LPS-induced RAW264.7 macrophages for inflammation) and purity validation (via HPLC ≥98%) are recommended .

Properties

Molecular Formula

C18H13FN2O2

Molecular Weight

308.3 g/mol

IUPAC Name

N'-(2-fluorobenzoyl)naphthalene-2-carbohydrazide

InChI

InChI=1S/C18H13FN2O2/c19-16-8-4-3-7-15(16)18(23)21-20-17(22)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,20,22)(H,21,23)

InChI Key

BHGKYYRQGUSTGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NNC(=O)C3=CC=CC=C3F

Origin of Product

United States

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